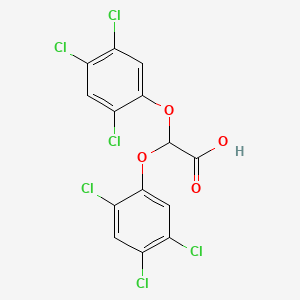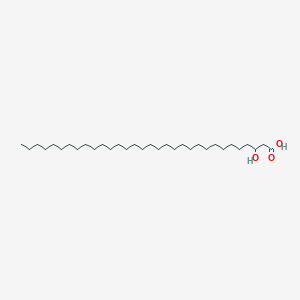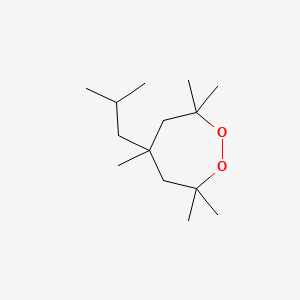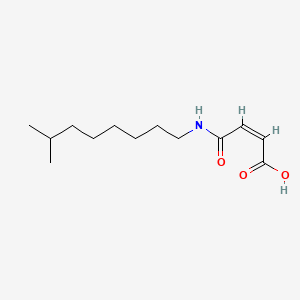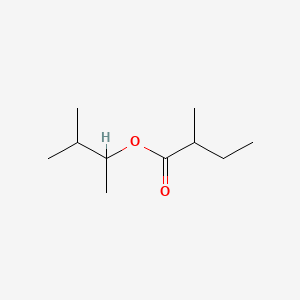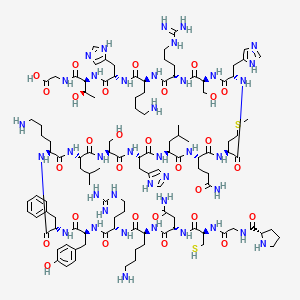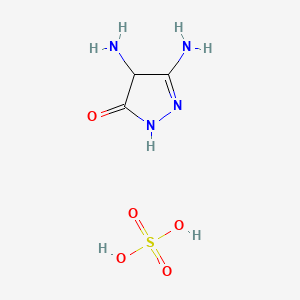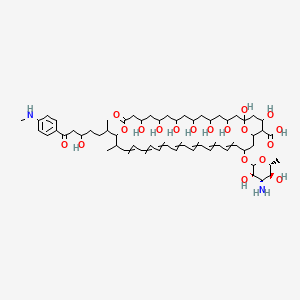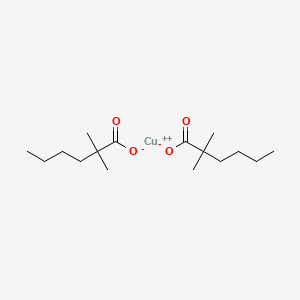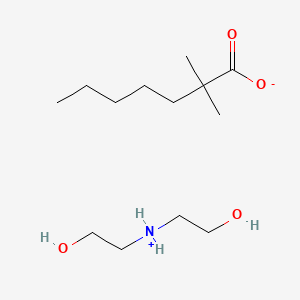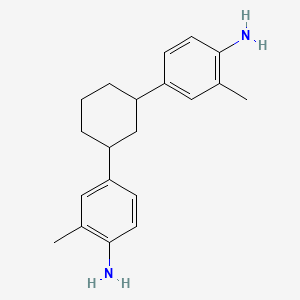
Calcium bis((S)-3-phenyllactate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis((S)-3-phenyllactate) is a coordination compound where calcium ions are chelated by two molecules of (S)-3-phenyllactic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Calcium bis((S)-3-phenyllactate) typically involves the reaction of calcium salts, such as calcium chloride or calcium nitrate, with (S)-3-phenyllactic acid in an aqueous or alcoholic medium. The reaction is usually carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Calcium bis((S)-3-phenyllactate) can be scaled up by using large reactors and continuous stirring to ensure complete reaction. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with consistent quality.
化学反応の分析
Types of Reactions
Calcium bis((S)-3-phenyllactate) can undergo various chemical reactions, including:
Oxidation: The phenyl group in the (S)-3-phenyllactic acid can be oxidized to form corresponding quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents, including halides and sulfonates, can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted phenyl lactates with different functional groups.
科学的研究の応用
Calcium bis((S)-3-phenyllactate) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its potential role in calcium signaling and regulation.
Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.
Industry: Used in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of Calcium bis((S)-3-phenyllactate) involves its ability to chelate calcium ions, which can influence various biochemical pathways. The compound can interact with calcium channels and transporters, affecting calcium homeostasis in cells. This interaction can modulate various cellular processes, including muscle contraction, neurotransmission, and enzyme activity.
類似化合物との比較
Similar Compounds
Calcium lactate: A simpler compound with similar calcium-chelating properties but lacks the chiral center.
Calcium gluconate: Another calcium salt used in medicine, but with different chemical properties and applications.
Calcium citrate: Commonly used as a dietary supplement, with different solubility and bioavailability compared to Calcium bis((S)-3-phenyllactate).
Uniqueness
Calcium bis((S)-3-phenyllactate) is unique due to its chiral nature, which can impart specific biological activities and interactions. Its ability to form stable complexes with calcium ions makes it valuable in various applications, particularly in asymmetric synthesis and as a potential therapeutic agent.
特性
CAS番号 |
57618-26-5 |
|---|---|
分子式 |
C18H18CaO6 |
分子量 |
370.4 g/mol |
IUPAC名 |
calcium;(2S)-2-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/2C9H10O3.Ca/c2*10-8(9(11)12)6-7-4-2-1-3-5-7;/h2*1-5,8,10H,6H2,(H,11,12);/q;;+2/p-2/t2*8-;/m00./s1 |
InChIキー |
OLPHGSKFJSNPOA-QXGOIDDHSA-L |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.C1=CC=C(C=C1)C[C@@H](C(=O)[O-])O.[Ca+2] |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])O.C1=CC=C(C=C1)CC(C(=O)[O-])O.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Thiobis[6-chloro-p-cresol]](/img/structure/B12659620.png)
